1-(4-Ethynylbenzyl)piperidine
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Overview
Description
1-(4-Ethynylbenzyl)piperidine is an organic compound that features a piperidine ring substituted with a 4-ethynylbenzyl group. This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry due to its presence in various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethynylbenzyl)piperidine typically involves the reaction of piperidine with 4-ethynylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethynylbenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Formation of 4-(1-oxoethyl)benzylpiperidine.
Reduction: Formation of 1-(4-ethylbenzyl)piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Ethynylbenzyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethynylbenzyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
4-Benzylpiperidine: Similar structure but lacks the ethynyl group.
1-Benzylpiperidine: Similar structure but lacks the ethynyl group.
4-Ethynylpiperidine: Similar structure but lacks the benzyl group.
Uniqueness: 1-(4-Ethynylbenzyl)piperidine is unique due to the presence of both the ethynyl and benzyl groups, which confer distinct chemical and biological properties. The ethynyl group provides additional reactivity and potential for π-π interactions, while the benzyl group enhances lipophilicity and membrane permeability.
Properties
IUPAC Name |
1-[(4-ethynylphenyl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-2-13-6-8-14(9-7-13)12-15-10-4-3-5-11-15/h1,6-9H,3-5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGQATIPUIVKDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)CN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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